molecular formula C10H8FNO2 B13250445 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one

6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B13250445
M. Wt: 193.17 g/mol
InChI Key: BPPUYQZXRTVYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 8th position on the quinoline ring. Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with methanol under acidic conditions to introduce the methoxy group at the 8th position . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . This mechanism is similar to other fluoroquinolones, which are known for their potent antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the methoxy group at the 8th position and the fluorine atom at the 6th position can enhance its antibacterial activity and improve its ability to penetrate bacterial cells .

Properties

IUPAC Name

6-fluoro-8-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-9-5-6(11)4-7-8(13)2-3-12-10(7)9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPUYQZXRTVYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC=CC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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